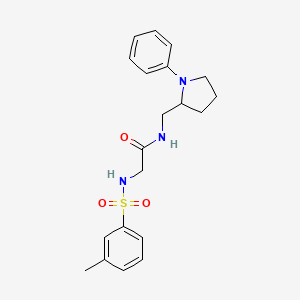
2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMPA and is a member of the sulfonamide class of compounds.
Applications De Recherche Scientifique
1. Histamine H3 Receptor Antagonism
Research has identified biaryl sulfone derivatives, similar in structure to 2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, as antagonists of the histamine H3 receptor. These compounds, including (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916), have been explored for their potential in treating excessive daytime sleepiness (EDS) and other sleep disorders. These compounds have shown effectiveness in increasing wakefulness in rodent models, making them candidates for further development in sleep disorder treatments (Semple et al., 2012).
2. Phosphoinositide 3-Kinase/mammalian Target of Rapamycin (PI3K/mTOR) Inhibition
Another study explored the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors. One compound, similar in structure to the subject chemical, showed potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. This research contributes to understanding the metabolic stability of these inhibitors, which can be critical in the development of cancer therapies (Stec et al., 2011).
3. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. These compounds have shown promising results in inhibiting various bacterial and fungal strains. This indicates a potential application of these compounds in developing new antimicrobial agents (Darwish et al., 2014).
4. Antiepileptic Drug Development
Sulfonamide derivatives have also been investigated for their potential as antiepileptic drugs. Compounds similar in structure have demonstrated broad-spectrum anti-epileptic properties in various models. This research may contribute to the development of new antiepileptic drugs with improved safety margins (Tanaka et al., 2019).
Propriétés
IUPAC Name |
2-[(3-methylphenyl)sulfonylamino]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-7-5-11-19(13-16)27(25,26)22-15-20(24)21-14-18-10-6-12-23(18)17-8-3-2-4-9-17/h2-5,7-9,11,13,18,22H,6,10,12,14-15H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDBVHXMIFPXJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

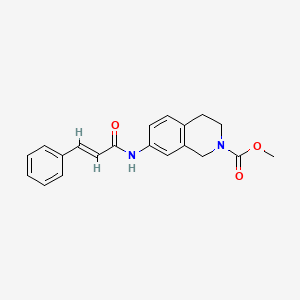



![Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate](/img/structure/B2392006.png)
![ethyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392007.png)
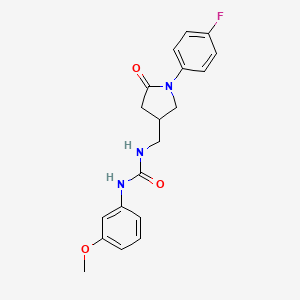
![2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2392012.png)
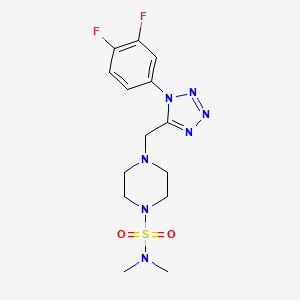
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)
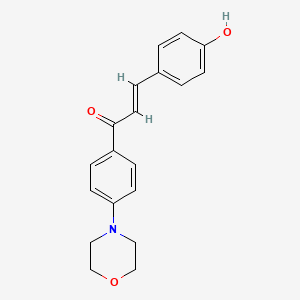
![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2392022.png)